molecular formula C6H8F2O2 B13710020 4,4-Difluoro-3-butenylacetate

4,4-Difluoro-3-butenylacetate

Cat. No.: B13710020
M. Wt: 150.12 g/mol
InChI Key: IPWMTBVPEHSSKI-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-butenylacetate is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol It is characterized by the presence of two fluorine atoms attached to a butenyl group, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-butenylacetate typically involves the fluorination of a suitable precursor, followed by esterification. One common method is the reaction of 4,4-difluoro-3-buten-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-butenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-3-butenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-butenylacetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-3-buten-1-ol
  • 4,4-Difluoro-3-butenone
  • 4,4-Difluoro-3-butenylcarboxylic acid

Uniqueness

4,4-Difluoro-3-butenylacetate is unique due to its ester functional group, which imparts distinct chemical properties compared to its analogs. The presence of the acetate group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

4,4-difluorobut-3-enyl acetate

InChI

InChI=1S/C6H8F2O2/c1-5(9)10-4-2-3-6(7)8/h3H,2,4H2,1H3

InChI Key

IPWMTBVPEHSSKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC=C(F)F

Origin of Product

United States

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